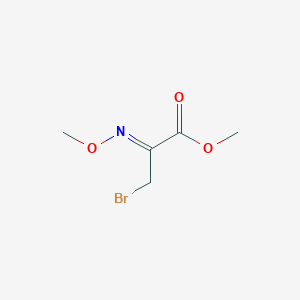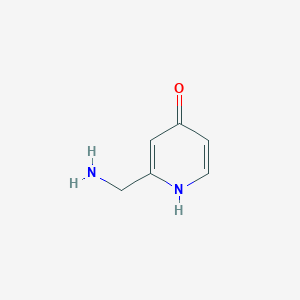
2-(Aminomethyl)-4-hydroxypyridine
Descripción general
Descripción
2-(Aminomethyl)-4-hydroxypyridine is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, characterized by an amino group attached to the second carbon and a hydroxyl group attached to the fourth carbon of the pyridine ring. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-4-hydroxypyridine typically involves the functionalization of pyridine derivatives. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with an aminomethylating agent under controlled conditions. For example, the reaction of 4-hydroxypyridine with formaldehyde and ammonia can yield this compound.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These methods may include catalytic hydrogenation, reductive amination, and other advanced organic synthesis techniques. The choice of method depends on the desired scale of production and the specific application requirements.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)-4-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, aminopyridines, and hydroxypyridines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-hydroxypyridine involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound can act as an inhibitor or activator, depending on the specific target and the context of its use.
Comparación Con Compuestos Similares
2-Aminomethylpyridine: Lacks the hydroxyl group, leading to different reactivity and applications.
4-Hydroxypyridine: Lacks the aminomethyl group, affecting its chemical behavior and biological activity.
2-(Aminomethyl)-5-hydroxypyridine: Similar structure but with the hydroxyl group at a different position, leading to variations in reactivity and applications.
Uniqueness: 2-(Aminomethyl)-4-hydroxypyridine is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
2-(aminomethyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-3-6(9)1-2-8-5/h1-3H,4,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLWZFEBHLVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


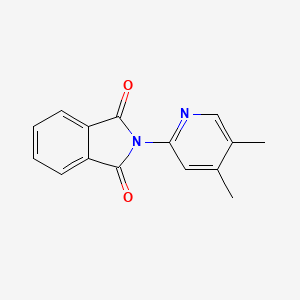
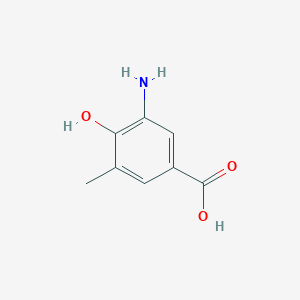
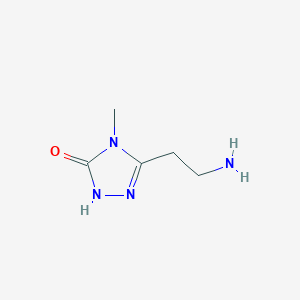

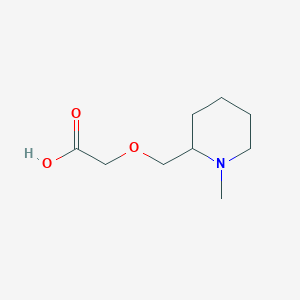
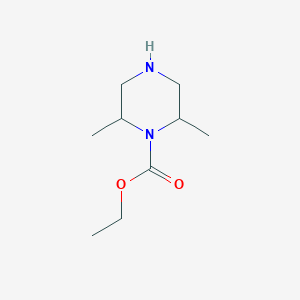
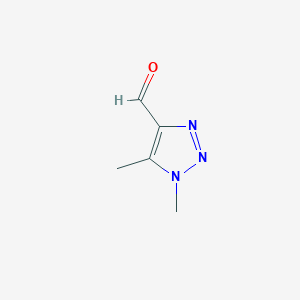
![4-[(Pyridin-2-yl)methyl]piperidin-4-ol](/img/structure/B3211130.png)

![[4-(2-Methylphenyl)oxan-4-yl]methanamine](/img/structure/B3211140.png)
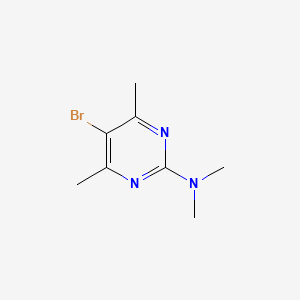
![6-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B3211174.png)
